2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde
Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is a useful research compound. Its molecular formula is C10H6F6O and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Acetalization
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde has been explored in the field of organocatalysis, particularly in acetalization reactions. Kotke and Schreiner (2006) demonstrated the use of a thiourea catalyst derived from this compound for acid-free, organocatalytic acetalization of aldehydes and ketones. This method allows efficient conversion of sensitive substrates into their acetals, highlighting the compound's utility in mild and practical organic transformations (Kotke & Schreiner, 2006).
Asymmetric Synthesis
The compound has been applied in the enantioselective synthesis of chiral intermediates. Ouyang et al. (2013) developed an efficient process for synthesizing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate, via asymmetric reduction catalyzed by Leifsonia xyli, using this compound derivatives (Ouyang et al., 2013).
Catalysis and Molecular Binding
Lippert et al. (2012) investigated the role of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysis, elucidating its involvement in binding events with Lewis-basic sites. This study underscores the significance of the compound's structural features in catalyst design (Lippert et al., 2012).
Antibacterial and Antifungal Properties
Vora and Vyas (2019) synthesized new compounds involving this compound derivatives and evaluated them for antibacterial and antifungal activities. Their research contributes to the understanding of the compound's potential in creating new antimicrobial agents (Vora & Vyas, 2019).
Biocatalysis
Research by Yu et al. (2018) explored the use of Burkholderia cenocepacia for the bioreduction of derivatives of this compound to produce chiral alcohols, demonstrating its applicability in biocatalysis for pharmaceutical purposes (Yu et al., 2018).
Conformational Studies in Organoboranes
Samigullin et al. (2016) conducted conformational studies on organoboranes containing 3,5-bis(trifluoromethyl)phenyl groups, including derivatives of the compound . This research provides insights into the structural behavior of such molecules, which are crucial in various organic processes (Samigullin et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to be used extensively in promoting organic transformations . They are often involved in activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The 3,5-bis(trifluoromethyl)phenyl motif is known to be used ubiquitously in h-bond catalysts . This suggests that the compound may interact with its targets through hydrogen bonding, leading to the activation of substrates and stabilization of transition states .
Biochemical Pathways
Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to play a very important role in the development of h-bond organocatalysts . This suggests that the compound may influence pathways involving these catalysts.
Result of Action
Given its potential role in promoting organic transformations , it may contribute to various biochemical reactions and processes.
Action Environment
It’s important to note that the handling and use of such compounds should be done with appropriate protective measures, including the use of protective gloves, goggles, and clothing .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWMEJYJVYJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433430 | |
Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369625-84-3 | |
Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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